∆9(11)-Estradiol 17-Hexanoate is a synthetic derivative of estradiol, a primary female sex hormone. It is classified as an estrogenic compound, primarily used in research and therapeutic applications. This compound is notable for its unique structural modifications, specifically the presence of a double bond between the 9 and 11 positions on the steroid nucleus and the esterification at the 17 position with hexanoic acid, which influences its biological activity and pharmacokinetics.
The compound is derived from estradiol through a chemical modification process. It falls under the category of steroid esters, which are compounds formed by the reaction of a steroid with an acid, in this case, hexanoic acid. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately .
The synthesis of ∆9(11)-Estradiol 17-Hexanoate typically involves esterification of estradiol with hexanoic acid. The process generally requires:
In industrial applications, large-scale production may utilize automated systems and continuous flow reactors to optimize yield and consistency.
The molecular structure of ∆9(11)-Estradiol 17-Hexanoate features a steroid backbone with specific modifications:
This structural configuration impacts its solubility, stability, and interaction with estrogen receptors. The compound's CAS number is 95960-05-7, which facilitates its identification in chemical databases .
∆9(11)-Estradiol 17-Hexanoate can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance:
The biological activity of ∆9(11)-Estradiol 17-Hexanoate is primarily mediated through its interaction with estrogen receptors. Upon binding to these nuclear receptors, the receptor-ligand complex undergoes a conformational change that allows it to bind to specific DNA sequences. This interaction modulates gene expression related to reproductive functions and secondary sexual characteristics .
Relevant data indicate that modifications at positions 9 and 11 lead to significant changes in the conformation and binding affinity compared to unmodified estradiol .
∆9(11)-Estradiol 17-Hexanoate has diverse applications across various fields:
The structural modifications in ∆9(11)-Estradiol 17-Hexanoate confer specific research advantages:
Lipophilicity Enhancement:Esterification at C17 with hexanoic acid (a 6-carbon fatty acid chain) significantly increases molecular hydrophobicity. This modification reduces aqueous solubility while enhancing solubility in lipid matrices and organic solvents. The partition coefficient (logP) rises substantially compared to unmodified estradiol, facilitating:
Table 1: Comparative Physicochemical Properties of Estradiol Derivatives
Compound | logP | Aqueous Solubility (mg/L) | Molecular Weight (g/mol) |
---|---|---|---|
17β-Estradiol | 4.01 | 3.6 | 272.4 |
Estradiol Benzoate | 5.82 | 0.9 | 376.5 |
Estradiol Valerate | 6.11 | 0.7 | 356.5 |
∆9(11)-Estradiol 17-Hexanoate | 6.98 | <0.5 | 382.5 |
Double Bond Positioning:The ∆9(11) unsaturation alters molecular geometry by introducing a kink in the C-ring of the steroid nucleus. This configuration impacts:
Functional Research Applications:
The compound’s nomenclature reflects two critical structural aspects:
∆9(11) Designation:This notation specifies a double bond between carbon atoms 9 and 11 in the steroid nucleus, contrasting with canonical estradiol's fully saturated C-ring. Key implications include:
Esterification Specificity:The "17-Hexanoate" designation indicates exclusive acylation at the C17β-hydroxyl group, preserving the C3-hydroxyl in its free phenolic form. This distinguishes it from:
Table 2: Structural Differentiation from Canonical Estradiol Esters
Structural Feature | Canonical Estradiol Esters | ∆9(11)-Estradiol 17-Hexanoate | Functional Consequence |
---|---|---|---|
C-Ring Saturation | Fully saturated (∆1,3,5(10)-only) | ∆9(11) unsaturation | Altered receptor docking geometry |
Ester Position | Primarily C17 (e.g., valerate) | Exclusive C17 | Standard hepatic hydrolysis kinetics |
Fatty Acid Chain Length | C2 (acetate) – C10 (decanoate) | C6 (hexanoate) | Intermediate lipophilicity |
Nuclear Receptor Affinity | High affinity for ERα/ERβ | Reduced affinity for nuclear receptors | Potential membrane receptor selectivity |
Isomeric Stability Considerations:The ∆9(11) isomer demonstrates lower thermal stability than ∆8(9) or ∆8(14) analogs due to allylic strain at C11. Accelerated stability studies show:
The development of ∆9(11)-Estradiol 17-Hexanoate occurred within three key historical phases:
Phase 1: Pioneering Esterification (1930s-1950s)
Phase 2: Structural Diversification (1960s-1990s)
Phase 3: Targeted Applications (2000s-Present)
Table 3: Historical Milestones in Steroid Ester Development
Year | Development | Significance | Key Researchers/Entities |
---|---|---|---|
1932 | Estrone benzoate activity prolongation | First demonstration of depot effect | Butenandt |
1933 | Estradiol benzoate synthesis | First marketed esterified estrogen | Schering AG |
1953 | Testosterone propionate clinical use | Established esterification for androgen replacement | NIH |
1959 | Chain length-duration correlation | Defined C9-C10 as optimal for testosterone esters | Edkins |
1987 | ∆9(11)-androstenedione characterization | Revealed altered aromatization kinetics | Academic research teams |
2010s | ∆9(11)-Estradiol 17-Hexanoate application | Neuroendocrine research and analytical standards | Caglayan, Üstündağ et al. [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1